3-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features two indole moieties, each substituted with a chlorine atom, connected by a propanamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide typically involves the following steps:
Formation of the Indole Moieties: The indole rings can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination: The indole rings are then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.
Linker Formation: The propanamide linker is introduced by reacting the chlorinated indole derivatives with 3-bromopropionyl chloride in the presence of a base such as triethylamine.
Coupling: The final step involves coupling the two chlorinated indole moieties through the propanamide linker using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindoles.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon to reduce the amide group to an amine.
Substitution: The chlorine atoms on the indole rings can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methyl-1H-indol-3-yl)acetate: Another indole derivative with a similar structure but different functional groups.
Sodium 2-(1H-Indol-3-yl)acetate: A sodium salt of indole-3-acetic acid with different substituents.
1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-one: A compound with a similar linker but different heterocyclic rings.
Uniqueness
3-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is unique due to its specific substitution pattern on the indole rings and the presence of a propanamide linker. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H19Cl2N3O |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H19Cl2N3O/c22-16-3-4-19-18(11-16)15(13-25-19)5-8-24-21(27)7-10-26-9-6-14-1-2-17(23)12-20(14)26/h1-4,6,9,11-13,25H,5,7-8,10H2,(H,24,27) |
InChI Key |
YVVXYAZVAJZKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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